1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone
Overview
Description
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone is an organic compound characterized by the presence of methoxy groups attached to phenyl rings
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ethanone linkage. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone can be compared with similar compounds such as:
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but differs in the functional group attached to the phenyl ring.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the trimethoxyphenyl group.
3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Similar in structure but contains an amide group instead of an ethanone linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-14-7-5-13(6-8-14)15(19)9-12-10-16(21-2)18(23-4)17(11-12)22-3/h5-8,10-11H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSFENWZOPWHAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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